Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate hydrochloride
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound bears the Chemical Abstracts Service registry number 1375474-75-1, which uniquely identifies this specific salt form in chemical databases and literature. The molecular formula is established as C₁₂H₁₈ClN₃O₂ with a molecular weight of 271.7432 daltons, reflecting the presence of the hydrochloride salt.
The structural representation through Simplified Molecular Input Line Entry System notation reveals the compound as COC(=O)c1ccnc(c1)N1CCC(CC1)N.Cl, indicating the methyl ester functionality at the 4-position of the pyridine ring, the aminopiperidine substituent at the 2-position, and the associated chloride counterion. This nomenclature system effectively communicates the compound's structural complexity while maintaining clarity regarding the specific connectivity pattern between the pyridine core and the piperidine substituent.
The systematic name directly correlates with the compound's structural features, where the pyridine-4-carboxylate portion indicates the carboxylic acid derivative at the para position relative to the ring nitrogen, while the 2-(4-aminopiperidin-1-yl) designation specifies the substitution pattern of the aminopiperidine group at the ortho position. Related compounds in this chemical family include the corresponding free carboxylic acid derivative with CAS number 1354952-11-6, which exists as a dihydrochloride salt with molecular formula C₁₁H₁₇Cl₂N₃O₂.
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 1375474-75-1 | |
| Molecular Formula | C₁₂H₁₈ClN₃O₂ | |
| Molecular Weight | 271.7432 daltons | |
| SMILES Notation | COC(=O)c1ccnc(c1)N1CCC(CC1)N.Cl | |
| MDL Number | MFCD09157554 |
Structural Isomerism and Tautomeric Forms
The structural framework of this compound presents several opportunities for isomerism, particularly regarding the positioning of functional groups on both the pyridine and piperidine rings. The compound represents one specific regioisomer within the broader family of aminopiperidinyl pyridine carboxylates, where alternative substitution patterns yield distinct chemical entities with different registry numbers and properties.
Structural comparison with related isomers demonstrates the significance of substitution patterns in heterocyclic chemistry. The 6-(4-aminopiperidin-1-yl)pyridine-3-carboxylic acid dihydrochloride, bearing CAS number 1803594-10-6, represents a positional isomer where the aminopiperidine group occupies the 6-position of the pyridine ring rather than the 2-position. This regioisomer maintains the same molecular formula C₁₁H₁₇Cl₂N₃O₂ for the dihydrochloride salt of the free acid, yet exhibits different chemical and potentially different biological properties due to the altered spatial arrangement of functional groups.
The pyridine ring system in this compound family exhibits characteristics consistent with other pyridinecarboxylic acid derivatives. Isonicotinic acid, or pyridine-4-carboxylic acid, serves as the foundational structural unit, distinguished from its isomers picolinic acid (2-pyridinecarboxylic acid) and nicotinic acid (3-pyridinecarboxylic acid) by the carboxyl group positioning. The 4-position carboxylate in the target compound aligns with isonicotinic acid derivatives, contributing to the compound's overall electronic and steric properties.
Tautomeric considerations become relevant when examining the broader chemical context of pyridine derivatives. While the specific compound under investigation does not exhibit classical keto-enol tautomerism, related pyridine systems demonstrate significant tautomeric behavior. The well-documented equilibrium between 2-hydroxypyridine and 2-pyridone exemplifies how solvent polarity influences tautomeric ratios in pyridine chemistry. Although this compound lacks the structural features necessary for such tautomerism, understanding these principles provides insight into the broader chemical behavior of substituted pyridines.
| Compound | CAS Number | Substitution Pattern | Molecular Formula |
|---|---|---|---|
| Target Compound | 1375474-75-1 | 2-(aminopiperidine), 4-(methyl carboxylate) | C₁₂H₁₈ClN₃O₂ |
| Carboxylic Acid Analog | 1354952-11-6 | 2-(aminopiperidine), 4-(carboxylic acid) | C₁₁H₁₇Cl₂N₃O₂ |
| 6-Substituted Isomer | 1803594-10-6 | 6-(aminopiperidine), 3-(carboxylic acid) | C₁₁H₁₇Cl₂N₃O₂ |
| Nicotinate Analog | 1185307-21-4 | 2-(aminopiperidine), 3-(methyl carboxylate) | C₁₂H₁₉Cl₂N₃O₂ |
Salt Formation and Protonation State Analysis
The hydrochloride salt formation of methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate represents a critical aspect of the compound's chemical identity, significantly influencing its physical properties, stability, and solubility characteristics. The compound contains multiple basic nitrogen centers capable of protonation, including the pyridine nitrogen and the primary amine group on the piperidine ring, creating a complex protonation equilibrium system.
The pyridine nitrogen in this system exhibits basicity characteristics consistent with other substituted pyridines, with literature values indicating a pKa around 5.23 for unsubstituted pyridine. The electron-withdrawing nature of the 4-carboxylate substituent would be expected to reduce the basicity of the pyridine nitrogen compared to the parent compound, while the electron-donating aminopiperidine group at the 2-position would have the opposite effect. This electronic interplay creates a unique microenvironment for the pyridine nitrogen that distinguishes it from simpler pyridine derivatives.
The piperidine nitrogen center demonstrates significantly higher basicity, with piperidine itself exhibiting a pKa of 11.12. However, the 4-amino substitution introduces additional complexity, as primary amines typically display pKa values in the range of 10.6-10.7 for simple aliphatic systems. The specific electronic environment created by the piperidine ring and its connection to the pyridine system through the nitrogen bridge creates a unique protonation profile for this particular amine functionality.
Salt formation preferences in this compound system demonstrate selectivity based on the relative basicities of the available nitrogen centers. The monohydrochloride salt formation, as evidenced by the molecular formula C₁₂H₁₈ClN₃O₂, suggests preferential protonation of the most basic site under standard salt formation conditions. Comparative analysis with related dihydrochloride salts, such as the carboxylic acid analog with molecular formula C₁₁H₁₇Cl₂N₃O₂, indicates that additional acid equivalents can protonate secondary basic sites when available.
The protonation state analysis reveals important implications for the compound's behavior in different chemical environments. At physiological pH values around 7.4, the protonation pattern would favor the most basic nitrogen centers, significantly influencing the compound's overall charge distribution and molecular interactions. Understanding these protonation equilibria becomes crucial for predicting solubility, stability, and potential reactivity patterns in various chemical and biological systems.
| Nitrogen Center | Expected pKa Range | Protonation Priority | Electronic Environment |
|---|---|---|---|
| Pyridine N | 4.0-6.0 | Secondary | Electron-withdrawing carboxylate, electron-donating aminopiperidine |
| Piperidine NH | 10.0-11.0 | Primary | Aliphatic secondary amine in saturated ring |
| Primary NH₂ | 9.5-10.5 | Variable | Terminal amine on 4-position of piperidine |
The formation of stable hydrochloride salts demonstrates the compound's ability to exist in well-defined crystalline forms suitable for chemical characterization and potential pharmaceutical applications. The salt formation process typically involves treating the free base form of the compound with hydrochloric acid under controlled conditions, resulting in precipitation of the desired salt form with enhanced stability and handling characteristics compared to the free base.
Properties
IUPAC Name |
methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-17-12(16)9-2-5-14-11(8-9)15-6-3-10(13)4-7-15;/h2,5,8,10H,3-4,6-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZPSDWURGXRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate hydrochloride typically involves the reaction of 4-aminopiperidine with methyl 4-chloropyridine-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is then purified through crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving automated systems for mixing, heating, and purification. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce secondary or tertiary amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of the target compound with structurally related analogs:
Key Observations :
- Salt Form : Hydrochloride and dihydrochloride salts improve solubility but may alter crystallinity and stability.
- Lipophilicity: The benzyl ester in Benzyl 4-aminopiperidine-1-carboxylate increases hydrophobicity compared to the methyl ester in the target compound, affecting membrane permeability .
Challenges in Comparative Studies
- Data Gaps: Limited toxicity and pharmacokinetic data for all compounds hinder comprehensive comparisons.
- Structural Complexity: The 4-aminopiperidine group in the target compound may confer unique stereoelectronic effects absent in analogs, complicating direct bioactivity comparisons.
Biological Activity
Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate hydrochloride, with the chemical formula CHClNO and CAS number 1375474-75-1, is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a piperidine ring and a pyridine carboxylate moiety, which are critical for its biological interactions. Its molecular weight is approximately 271.75 g/mol, and it is characterized by the presence of an aminopiperidine group that is often linked to various pharmacological effects.
Potential Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Research has suggested that derivatives of piperidine compounds can induce apoptosis in cancer cells. For instance, similar compounds have shown cytotoxic effects in various cancer models, indicating potential therapeutic applications in oncology .
- Neuroprotective Effects : There is evidence that compounds with similar structures can modulate calcium signaling in neurons, which is crucial for preventing excitotoxicity and neurodegeneration. Such mechanisms are particularly relevant in conditions like epilepsy and neuroinflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Calcium Channel Modulation : Similar compounds have been shown to affect calcium channels, influencing neuronal excitability and potentially offering protective effects against neurodegenerative processes .
- Inhibition of Tumor Growth : The compound may inhibit specific pathways involved in tumor growth and metastasis, although detailed studies are needed to fully elucidate these mechanisms.
- Interaction with Biological Targets : Ongoing studies are focused on identifying specific biological targets for this compound, which could lead to optimized therapeutic applications.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate | Structure | Ethyl group instead of methyl; different solubility properties. |
| Methyl 2-(3-pyridyl)propanoate | Structure | Lacks piperidine; different biological activity. |
| Methyl 2-(4-methylpyridin-2-yl)carbamate | Structure | Different substitution pattern; potential for varied reactivity. |
This table highlights the structural diversity among related compounds, which may influence their biological activities and therapeutic potential.
Case Studies
- Neuroprotective Study : In a study involving adult rats subjected to neuronal damage via monosodium glutamate treatment, the administration of compounds similar to this compound showed significant reductions in epileptiform activity when co-administered with known calcium channel blockers . This suggests a potential role in managing epilepsy.
- Anticancer Research : A recent investigation into piperidine derivatives demonstrated enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin. This underscores the importance of structural modifications in enhancing therapeutic efficacy .
Q & A
Basic: What are the recommended methods for synthesizing Methyl 2-(4-aminopiperidin-1-yl)pyridine-4-carboxylate hydrochloride, and how can the product be characterized?
Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-aminopiperidine with a pyridine-4-carboxylate derivative under alkaline conditions (e.g., NaOH in dichlorethane) . Post-synthesis, characterization employs:
- NMR spectroscopy (1H/13C) to confirm substituent positions and purity.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (using SHELX software for refinement ) to resolve stereochemistry and crystal packing.
- HPLC to assess purity (>95% threshold for research use) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation risks noted in piperidine derivatives ).
- Ventilation : Use fume hoods to avoid inhalation (general amine handling guidelines ).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can X-ray crystallography resolve the molecular structure and confirm stereochemistry?
Answer:
- Data Collection : High-resolution single-crystal diffraction (Cu-Kα radiation).
- Refinement : SHELXL refines parameters (bond lengths, angles, displacement) and identifies hydrogen-bonding networks.
- Validation : Check R-factors (<5%) and electron density maps for missing/ambiguous features. Compare with computational models (DFT-optimized geometries) .
Advanced: How to address contradictions between computational predictions and experimental bioactivity data?
Answer:
- Parameter Validation : Ensure computational models (e.g., molecular docking) use accurate protonation states and solvation effects.
- Experimental Cross-Check : Perform dose-response assays (e.g., IC50 for enzyme inhibition) and compare with predicted binding affinities .
- Data Triangulation : Use orthogonal techniques (e.g., SPR for binding kinetics) to resolve discrepancies .
Advanced: How does the 4-aminopiperidine moiety influence pharmacokinetics, and how to validate these effects?
Answer:
- Impact : Enhances solubility (via protonation at physiological pH) and membrane permeability (logP optimization) .
- Validation Methods :
Advanced: What role does this compound play in medicinal chemistry as a building block?
Answer:
- Scaffold Functionalization : The pyridine-carboxylate and 4-aminopiperidine groups enable derivatization (e.g., amide coupling for prodrugs ).
- Targeted Drug Design : Used in kinase inhibitors (e.g., JAK/STAT pathway) by mimicking ATP-binding motifs .
Basic: What conditions ensure stability during storage?
Answer:
- Temperature : Store at -20°C in airtight containers to prevent decomposition .
- pH : Maintain in neutral buffers (pH 6–8) to avoid hydrolysis of ester groups .
Basic: Which analytical techniques are optimal for purity assessment?
Answer:
- HPLC : Reverse-phase C18 column, UV detection at 254 nm .
- TLC : Ethyl acetate/hexane (3:7) mobile phase, ninhydrin staining for amine detection .
Advanced: How to optimize synthetic routes using computational tools?
Answer:
- Retrosynthesis AI : Tools like Pistachio or Reaxys predict feasible pathways (e.g., prioritizing Mannich reactions for amine coupling ).
- Reaction Yield Prediction : Machine learning models trained on similar piperidine syntheses .
Advanced: How does this compound compare to analogs like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
